molecular formula C6H14O10P2 B10778067 D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate CAS No. 115224-25-4

D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate

Katalognummer: B10778067
CAS-Nummer: 115224-25-4
Molekulargewicht: 308.12 g/mol
InChI-Schlüssel: YBOWGOLYQKBCFB-JGWLITMVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate involves several steps. The synthetic routes typically include the phosphorylation of a suitable hexitol precursor under controlled conditions. The reaction conditions often involve the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate has several scientific research applications:

Wirkmechanismus

The mechanism of action of D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for certain enzymes, participating in phosphorylation and dephosphorylation reactions that regulate metabolic pathways. The molecular targets and pathways involved include glycolysis and gluconeogenesis, where it plays a role in energy production and storage .

Vergleich Mit ähnlichen Verbindungen

D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate can be compared with other pentose phosphates such as ribose-5-phosphate and xylulose-5-phosphate. While these compounds share similar structural features, this compound is unique due to its specific functional groups and the distinct biochemical pathways it participates in . This uniqueness makes it valuable for targeted research and industrial applications.

Eigenschaften

CAS-Nummer

115224-25-4

Molekularformel

C6H14O10P2

Molekulargewicht

308.12 g/mol

IUPAC-Name

[(2R,3S,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methylphosphonic acid

InChI

InChI=1S/C6H14O10P2/c7-5-3(1-15-18(12,13)14)16-4(6(5)8)2-17(9,10)11/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,4+,5-,6-/m1/s1

InChI-Schlüssel

YBOWGOLYQKBCFB-JGWLITMVSA-N

Isomerische SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](O1)CP(=O)(O)O)O)O)OP(=O)(O)O

Kanonische SMILES

C(C1C(C(C(O1)CP(=O)(O)O)O)O)OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.